![molecular formula C18H22N2O B11179858 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11179858.png)
4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure, featuring a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(dimethylamino)benzoic acid with an appropriate amine, such as 2-(propan-2-yl)aniline, under dehydrating conditions.
Coupling Reaction: The benzamide core is then coupled with the dimethylamino group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
Oxidation: Oxidized derivatives of the benzamide core
Reduction: Amines derived from the reduction of the amide group
Substitution: Substituted benzamides with various nucleophiles
Scientific Research Applications
4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzoic acid
- 2-(propan-2-yl)aniline
- N,N-dimethylbenzamide
Uniqueness
4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a propan-2-yl-substituted phenyl group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-13(2)16-7-5-6-8-17(16)19-18(21)14-9-11-15(12-10-14)20(3)4/h5-13H,1-4H3,(H,19,21) |
InChI Key |
LKKVNVSKSREKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.